![molecular formula C24H23N5O3S B2756630 ethyl 2-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896304-22-6](/img/structure/B2756630.png)
ethyl 2-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole and 1,2,4-triazole rings suggests that this compound could have aromatic properties, which could affect its reactivity and stability .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole and 1,2,4-triazole rings, as well as the sulfanyl, acetyl, and amino groups. These groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions or redox reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetyl and amino groups could affect its solubility in different solvents. The aromatic rings could contribute to its stability and potentially its color .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopy
The compound's molecular structure and characteristics have been explored through spectroscopic techniques such as FT-IR and FT-Raman. Studies have analyzed the stability of the molecule, charge delocalization, and hyperconjugative interactions using natural bond orbital analysis. Molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals have been evaluated, indicating significant regions for nucleophilic attack and potential high nonlinear optical properties, suggesting applications in materials science (El-Azab et al., 2016).
Asymmetric Synthesis and Chiral Building Blocks
Research into asymmetric intramolecular Michael reactions has produced chiral building blocks for enantioselective synthesis, demonstrating the compound's utility in creating complex molecular structures necessary for the development of pharmaceuticals and fine chemicals (Hirai et al., 1992).
Antimicrobial Potential
Several derivatives have been synthesized to explore antimicrobial activities, indicating the compound's potential as a scaffold for developing new antimicrobial agents. The modifications aim to enhance activity against various bacterial and fungal pathogens, underscoring the importance of structural diversity in medicinal chemistry (Desai et al., 2007).
Novel Syntheses and Chemical Transformations
Research has also focused on synthesizing related heterocyclic compounds, demonstrating the compound's versatility as a precursor in organic synthesis. These studies contribute to the expansion of available heterocyclic compounds, which play crucial roles in pharmaceuticals, agrochemicals, and dyes (Postovskii et al., 1977).
Inhibitory Activity and Drug Design
Molecular docking studies have explored the compound's inhibitory activity against specific biological targets, providing insights into its potential therapeutic applications. These studies are foundational in the drug discovery process, helping to identify candidate molecules for further development based on their interaction with biological targets (Gangjee et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-2-32-23(31)19-12-6-7-13-20(19)25-22(30)17-33-24-27-26-21(16-18-10-4-3-5-11-18)29(24)28-14-8-9-15-28/h3-15H,2,16-17H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXUMHHVFXEKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.